molecular formula C13H8FNO2S B11781017 5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11781017
M. Wt: 261.27 g/mol
InChI Key: ABDWCGKTBGIANL-UHFFFAOYSA-N
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Description

5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a fluorinated benzothiophene moiety linked to a pyrrole carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions One common method includes the initial formation of the fluorinated benzothiophene ring, followed by its coupling with a pyrrole derivative The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorinated benzothiophene moiety can engage in π-π stacking interactions, while the pyrrole carboxylic acid group can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluorobenzo[b]thiophen-2-ylboronic acid
  • 5-Fluorobenzothiophene-2-boronic acid

Uniqueness

Compared to similar compounds, 5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a fluorinated benzothiophene ring and a pyrrole carboxylic acid group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C13H8FNO2S

Molecular Weight

261.27 g/mol

IUPAC Name

5-(5-fluoro-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H8FNO2S/c14-8-1-4-11-7(5-8)6-12(18-11)9-2-3-10(15-9)13(16)17/h1-6,15H,(H,16,17)

InChI Key

ABDWCGKTBGIANL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)C3=CC=C(N3)C(=O)O

Origin of Product

United States

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